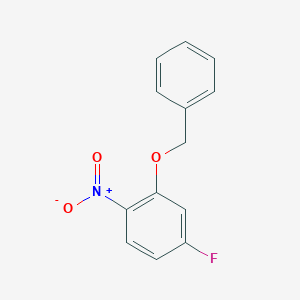
2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Cat. No. B184602
Key on ui cas rn:
129464-01-3
M. Wt: 247.22 g/mol
InChI Key: FOYQTDKPDAJMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09035059B2
Procedure details


Potassium carbonate (2.07 g, 15.0 mmol) and benzyl bromide (1.43 mL, 12.0 mmol) were added to a solution of 5-fluoro-2-nitrophenol (1.57 g, 10.0 mmol) in N,N-dimethylformamide (30 mL) at room temperature and the mixture was stirred for 2 hr. Water was added to the reaction mixture and the mixture was extracted three times with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid and brine and dried over anhydrous magnesium sulfate and then the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was dried under reduced pressure to afford 2-(benzyloxy)-4-fluoro-1-nitrobenzene as a pale yellow oil (2.76 g).





Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[F:15][C:16]1[CH:17]=[CH:18][C:19]([N+:23]([O-:25])=[O:24])=[C:20]([OH:22])[CH:21]=1.O>CN(C)C=O>[CH2:7]([O:22][C:20]1[CH:21]=[C:16]([F:15])[CH:17]=[CH:18][C:19]=1[N+:23]([O-:25])=[O:24])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 1 mol/L hydrochloric acid and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the desiccant was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.76 g | |
| YIELD: CALCULATEDPERCENTYIELD | 111.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
